

# Spectroscopic Analysis of 4-Methyl-1-hexene: A Technical Guide

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## Compound of Interest

Compound Name: 4-Methyl-1-hexene

Cat. No.: B165699

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This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **4-methyl-1-hexene**. It is intended for researchers, scientists, and professionals in drug development and chemical analysis who require detailed spectral information and standardized experimental protocols.

## Spectral Data Summary

The following sections present the key spectral data for **4-methyl-1-hexene** (CAS No: 3769-23-1), a colorless liquid with the molecular formula  $C_7H_{14}$  and a molecular weight of 98.19 g/mol. [\[1\]](#)[\[2\]](#)[\[3\]](#) The data is organized into tables for clarity and ease of comparison.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of an organic molecule.

### $^1H$ NMR Spectral Data

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~5.75	ddt	1H	H-2 (CH)
~4.95	m	2H	H-1 (=CH <sub>2</sub> )
~2.05	t	2H	H-3 (-CH <sub>2</sub> -)
~1.55	m	1H	H-4 (CH)
~1.30	m	2H	H-5 (-CH <sub>2</sub> -)
~0.88	d	3H	H-7 (-CH <sub>3</sub> )
~0.86	t	3H	H-6 (-CH <sub>3</sub> )

Data interpreted from publicly available spectra. Actual values may vary depending on solvent and instrument frequency.

#### <sup>13</sup>C NMR Spectral Data[4]

Chemical Shift ( $\delta$ ) ppm	Carbon Assignment
139.3	C-2 (=CH)
114.3	C-1 (=CH <sub>2</sub> )
38.9	C-3 (-CH <sub>2</sub> -)
35.9	C-4 (-CH-)
29.3	C-5 (-CH <sub>2</sub> -)
19.3	C-7 (-CH <sub>3</sub> )
11.5	C-6 (-CH <sub>3</sub> )

## Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3077	Medium	=C-H stretch (alkene)
2960-2870	Strong	C-H stretch (alkane)
~1642	Medium	C=C stretch (alkene)
~1465	Medium	C-H bend (alkane)
~993 & ~910	Strong	=C-H bend (alkene, out-of-plane)

Data sourced from the NIST Chemistry WebBook and interpreted from typical values for alkene functional groups.[\[5\]](#)[\[6\]](#)

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization.

### Electron Ionization (EI) Mass Spectral Data

Mass-to-Charge Ratio (m/z)	Relative Intensity (%)	Assignment
98	~5	[M] <sup>+</sup> (Molecular Ion)
69	~30	[M - C <sub>2</sub> H <sub>5</sub> ] <sup>+</sup>
57	~75	[M - C <sub>3</sub> H <sub>5</sub> ] <sup>+</sup>
56	~60	[M - C <sub>3</sub> H <sub>6</sub> ] <sup>+</sup>
41	100	[C <sub>3</sub> H <sub>5</sub> ] <sup>+</sup> (Base Peak)
29	~45	[C <sub>2</sub> H <sub>5</sub> ] <sup>+</sup>

Data sourced from the NIST Mass Spectrometry Data Center.[\[1\]](#)[\[2\]](#) The fragmentation pattern is consistent with the structure of **4-methyl-1-hexene**.

## Experimental Protocols

The following protocols describe standard methodologies for acquiring the spectral data presented above.

### NMR Spectroscopy ( $^1\text{H}$ and $^{13}\text{C}$ )

Sample Preparation:

- A small quantity of **4-methyl-1-hexene** (typically 5-25 mg) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d,  $\text{CDCl}_3$ ).
- A small amount of a reference standard, such as tetramethylsilane (TMS), is added to the solution to calibrate the chemical shift scale to 0 ppm.
- The solution is transferred to a 5 mm NMR tube.

Data Acquisition:

- The NMR tube is placed into the spectrometer's magnet.[\[7\]](#)
- The magnetic field is shimmed to achieve homogeneity.
- For  $^1\text{H}$  NMR, a 1D proton experiment is performed. Key parameters include a 30-45° pulse angle and a sufficient relaxation delay (typically 1-5 seconds) to allow for full magnetization recovery between pulses.[\[8\]](#)
- For  $^{13}\text{C}$  NMR, a proton-decoupled experiment is typically run to simplify the spectrum to single lines for each unique carbon.[\[9\]](#) Due to the low natural abundance of  $^{13}\text{C}$ , a larger number of scans is required compared to  $^1\text{H}$  NMR to achieve an adequate signal-to-noise ratio.[\[9\]](#)
- The resulting Free Induction Decay (FID) is Fourier transformed to generate the NMR spectrum.

### Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid):

- As **4-methyl-1-hexene** is a liquid, the simplest method is to run a "neat" spectrum.[\[10\]](#)
- One to two drops of the pure liquid are placed onto the surface of one salt plate (e.g., NaCl or KBr).[\[10\]](#)[\[11\]](#)
- A second salt plate is carefully placed on top, creating a thin liquid film between the plates. [\[11\]](#) The plates should be handled by their edges to avoid contamination.[\[11\]](#)
- Alternatively, for modern FT-IR spectrometers with an Attenuated Total Reflectance (ATR) accessory, a single drop of the liquid is placed directly onto the ATR crystal.[\[12\]](#)

#### Data Acquisition:

- A background spectrum of the empty instrument (or clean salt plates/ATR crystal) is collected first. This is automatically subtracted from the sample spectrum.[\[13\]](#)
- The prepared sample (sandwiched plates or on the ATR crystal) is placed in the spectrometer's sample holder.[\[11\]](#)
- The infrared spectrum is recorded, typically over the range of 4000 to 600  $\text{cm}^{-1}$ .[\[13\]](#)
- After analysis, the salt plates or ATR crystal are cleaned with a dry, volatile organic solvent like acetone and returned to storage.[\[10\]](#)[\[11\]](#)

## Mass Spectrometry (GC-MS)

For a volatile compound like **4-methyl-1-hexene**, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method.[\[14\]](#)[\[15\]](#)

#### Sample Preparation and Introduction:

- A dilute solution of **4-methyl-1-hexene** is prepared in a volatile solvent (e.g., hexane or dichloromethane).
- A small volume (typically 1  $\mu\text{L}$ ) of the solution is injected into the gas chromatograph's heated injection port.

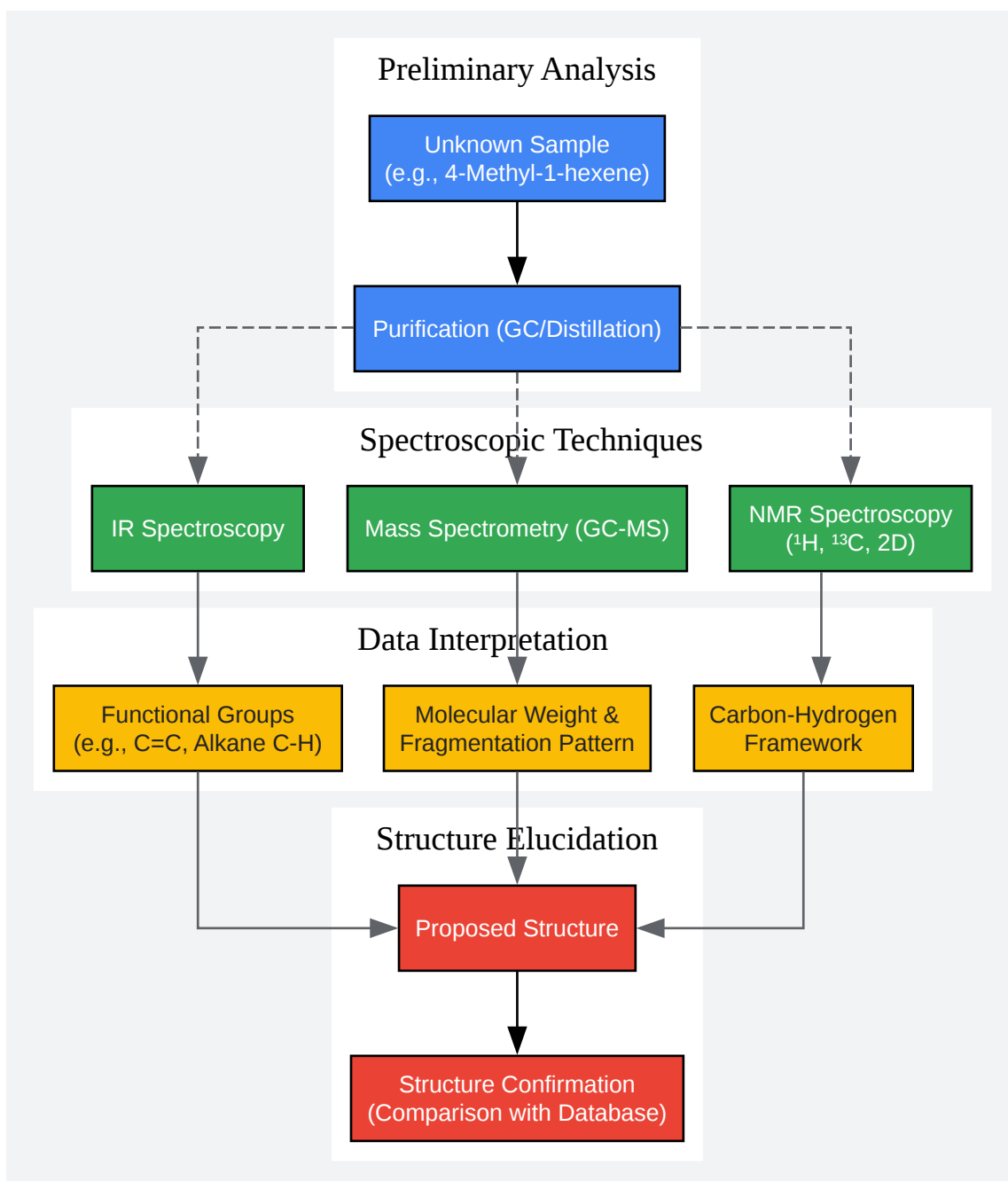
- The sample is vaporized and carried by an inert carrier gas (e.g., helium) onto the GC column.

#### Data Acquisition:

- The components of the sample are separated based on their boiling points and interactions with the column's stationary phase as they pass through the GC column.
- As **4-methyl-1-hexene** elutes from the column, it enters the mass spectrometer's ion source.
- In the ion source (typically using Electron Ionization, EI), the molecules are bombarded with a high-energy electron beam, causing them to ionize and fragment.
- The resulting positively charged ions (the molecular ion and various fragments) are accelerated into a mass analyzer (e.g., a quadrupole).
- The mass analyzer separates the ions based on their mass-to-charge ratio ( $m/z$ ).
- A detector records the abundance of each ion, generating a mass spectrum.

## Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic identification of an unknown organic compound such as **4-methyl-1-hexene**.



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Caption: Workflow for Spectroscopic Identification of an Organic Compound.

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